molecular formula C10H12O5 B192641 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone CAS No. 168293-10-5

2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone

Cat. No. B192641
M. Wt: 212.2 g/mol
InChI Key: UTXNRISXYKZJTH-UHFFFAOYSA-N
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Description

“2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone” is a chemical compound with the molecular formula C10H12O4 . It is also known as 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- . This compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, a series of hydroxyl group protected derivatives of this compound were synthesized to further understand the source of antioxidant activity . The synthesis was carried out as described by Kanzler .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H12O4 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-14-10-6-7 (2-3-9 (10)13)8 (12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 .


Chemical Reactions Analysis

This compound is known to be involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during cooking . It contributes to the antioxidant properties of Maillard reaction intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.1999 . It is practically insoluble to insoluble and sparingly soluble in ethanol .

Scientific Research Applications

Chemical Structure Elucidation and Composition Analysis

  • The roots of Ficus beecheyana contain several phenolic compounds, including 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. This compound was isolated and its structure was elucidated through the analysis of spectroscopic data, highlighting its potential significance in phytochemistry and natural product research (Lee et al., 2002).

Molecular Structure and Interaction Studies

  • The title compound 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone isolated from the rhizomes of Etlingera littoralis, was studied, revealing a significant dihedral angle between its two aromatic rings and highlighting its intricate molecular structure. This study contributes to the understanding of molecular interactions and potential biological activities of such compounds (Chantrapromma et al., 2010).

Synthetic Chemical Research

  • Research on the synthesis of related compounds, such as 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone, contributes to the field of synthetic chemistry. Such studies are crucial for the development of new synthetic routes and the enhancement of chemical synthesis methodologies (Bin, 2011).

Degradation and Transformation Studies

  • The degradation of nonphenolic β-O-4 lignin model dimers by enzymes such as horseradish peroxidase was studied, with 2,3-dihydroxy-1-(4-ethoxy-3-methoxyphenyl)propanone being one of the identified degradation products. This research is vital for understanding the enzymatic breakdown of lignin and its potential applications in biorefining and bioenergy (Kawai et al., 2006).

Future Directions

Future research could focus on further understanding the antioxidant properties of this compound and its derivatives . Additionally, more studies could be conducted to explore its potential applications in food and other industries.

properties

IUPAC Name

2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXNRISXYKZJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316405
Record name C-Veratroylglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone

CAS RN

168293-10-5
Record name C-Veratroylglycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168293-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-Veratroylglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
S Lin, YL Zhang, MT Liu, JC Zi, ML Gan… - Zhongguo Zhong yao …, 2015 - europepmc.org
Using a combination of various chromatographic techniques including column chromatography over silica gel, Sephadex LH-20, macroporous adsorbent resin, and reversed-phase …
Number of citations: 7 europepmc.org
S Nakashima, H Matsuda, Y Oda, S Nakamura… - Bioorganic & medicinal …, 2010 - Elsevier
The methanolic extract from the whole plants of Anastatica hierochuntica, an Egyptian herbal medicine, was found to inhibit melanogenesis in theophylline-stimulated murine B16 …
Number of citations: 110 www.sciencedirect.com
M Yoshikawa, F Xu, T Morikawa, K Ninomiya… - Bioorganic & medicinal …, 2003 - Elsevier
New skeletal flavonoids, anastatins A and B, were isolated from the methanolic extract of an Egyptian medicinal herb, the whole plants of Anastatica hierochuntica. Their flavanone …
Number of citations: 106 www.sciencedirect.com
M Yoshimura, A Mochizuki, Y Amakura - … and Pharmaceutical Bulletin, 2021 - jstage.jst.go.jp
The persistent calyx on the fruit of Diospyros kaki, called “Shitei” in Japanese, is reported to contain phenolic compounds including condensed tannins. In this study, we isolated and …
Number of citations: 4 www.jstage.jst.go.jp
SK Kwofie, NNO Dolling, E Donkoh, GM Laryea, L Mosi… - Computation, 2021 - mdpi.com
Buruli ulcer caused by Mycobacterium ulcerans (M. ulcerans) is identified by a pain-free cyst or edema which develops into a massive skin ulcer if left untreated. There are reports of …
Number of citations: 5 www.mdpi.com
S Shen, J Huang, T Li, Y Wei, S Xu, Y Wang, J Ning - LWT, 2022 - Elsevier
An tea (AT) is a dark tea with a unique flavor that affects the quality of storage time. However, changes in the sensory quality and chemical composition of AT during storage are unknown…
Number of citations: 23 www.sciencedirect.com
SRM Zin, NM Kassim, MA Alshawsh, NE Hashim… - Biomedicine & …, 2017 - Elsevier
Anastatica hierochuntica L. (A. hierochuntica) is a desert plant consumed by people across the globe to treat various medical conditions. This review is aimed at providing a summary of …
Number of citations: 20 www.sciencedirect.com
遆慧慧, 徐良雄, 陈志辉, 许铮弟… - Journal of Tropical and …, 2015 - jtsb.ijournals.cn
Megastigmane Sesquiterpenes and Phenylpropanols from Epimedium pseudowushanese Home Brief Introduction Information for Authors Editorial Board Subscription Contact …
Number of citations: 1 jtsb.ijournals.cn

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